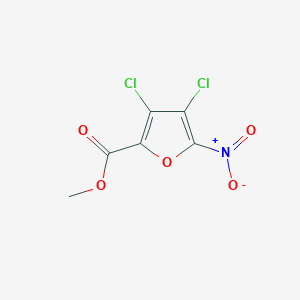![molecular formula C18H20ClN B050474 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride CAS No. 113009-52-2](/img/structure/B50474.png)
1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride, also known as MVE-2, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride has been extensively studied for its potential applications in various fields of science. It has shown promising results as a fluorescent probe for detecting metal ions, such as copper and zinc, in biological and environmental samples. 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride has also been investigated as a potential anti-tumor agent, with studies showing its ability to induce apoptosis in cancer cells. Additionally, 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride has been studied for its potential use as a chiral ligand in asymmetric catalysis.
Mecanismo De Acción
The mechanism of action of 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride is not fully understood, but studies have suggested that it may act as a metal ion chelator, leading to the generation of reactive oxygen species and subsequent apoptosis in cancer cells. Additionally, 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride has been shown to bind to the G-quadruplex structure of DNA, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, as well as its potential as a fluorescent probe for metal ion detection. However, its effects in vivo have not been extensively studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride is its potential as a fluorescent probe for metal ion detection, which could have important applications in environmental and biological research. Additionally, its anti-tumor activity has shown promise in vitro. However, its effects in vivo are not well understood, and further research is needed to determine its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride. One area of interest is its potential as a chiral ligand in asymmetric catalysis. Additionally, further studies are needed to understand its mechanism of action and potential as an anti-tumor agent. Finally, its potential as a fluorescent probe for metal ion detection could have important applications in environmental and biological research.
Métodos De Síntesis
The synthesis of 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride involves the condensation of 2-acetylnaphthalene with 1-methyl-4-piperidone, followed by reduction and quaternization with hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Propiedades
Número CAS |
113009-52-2 |
|---|---|
Nombre del producto |
1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride |
Fórmula molecular |
C18H20ClN |
Peso molecular |
285.8 g/mol |
Nombre IUPAC |
1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine;hydrochloride |
InChI |
InChI=1S/C18H19N.ClH/c1-19-13-11-15(12-14-19)9-10-17-7-4-6-16-5-2-3-8-18(16)17;/h2-11H,12-14H2,1H3;1H/b10-9+; |
Clave InChI |
BAFXKXJMUGMXJC-RRABGKBLSA-N |
SMILES isomérico |
CN1CCC(=CC1)/C=C/C2=CC=CC3=CC=CC=C32.Cl |
SMILES |
CN1CCC(=CC1)C=CC2=CC=CC3=CC=CC=C32.Cl |
SMILES canónico |
CN1CCC(=CC1)C=CC2=CC=CC3=CC=CC=C32.Cl |
Sinónimos |
1-methyl-4-(1-naphthylvinyl)-1,2,3,6-tetrahydropyridine hydrochloride B 115 B-115 B115 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B50394.png)
![(3aR,4R,6R,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B50401.png)
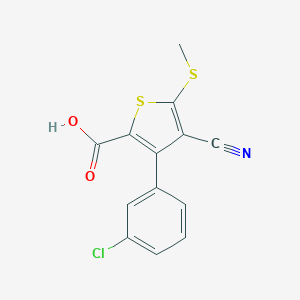
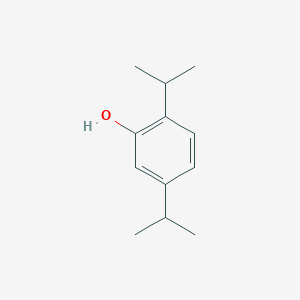
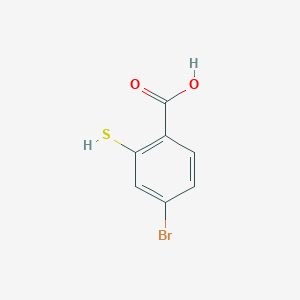
![1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]-](/img/structure/B50408.png)
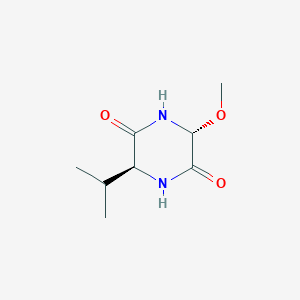

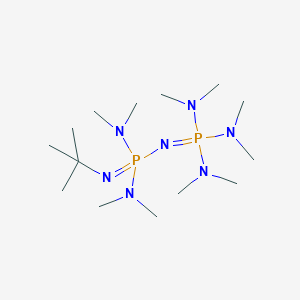
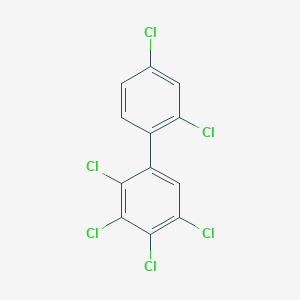

![7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B50417.png)
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B50419.png)
